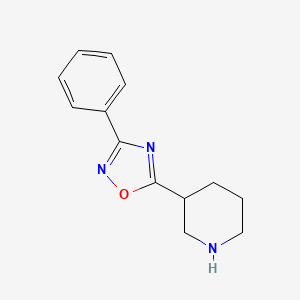

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

CAS No.: 851882-57-0

Cat. No.: VC7809413

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851882-57-0 |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2 |

| Standard InChI Key | PGICGJBHAYXFKH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 |

| Canonical SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine comprises a piperidine ring (a six-membered amine heterocycle) linked to a 1,2,4-oxadiazole moiety substituted at position 3 with a phenyl group. The oxadiazole ring, a bioisostere for ester or amide functionalities, enhances metabolic stability by resisting enzymatic hydrolysis . Key structural features include:

-

Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric strain, while substituents at position 3 influence electronic interactions with biological targets.

-

Oxadiazole-Phenyl Interaction: The phenyl group at position 3 of the oxadiazole contributes to π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.26 g/mol |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthetic Methodologies

Cyclization Strategies

The oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A representative route involves:

-

Formation of Amidoxime: Reaction of piperidine-3-carbonitrile with hydroxylamine yields piperidine-3-amidoxime.

-

Cyclization with Benzoyl Chloride: Treatment with benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) forms the 1,2,4-oxadiazole ring .

Alternative Approaches

-

Trichloromethyl Oxadiazole Intermediates: Trichloromethyl-substituted oxadiazoles react with ammonia to yield 5-amino derivatives, which can be further functionalized .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes under 150 W irradiation) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Derivatives of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibit broad-spectrum activity:

Table 2: Antimicrobial Activity of Selected Derivatives

| Bacterial Strain | MIC (µg/mL) | Substituent Pattern |

|---|---|---|

| Staphylococcus aureus | 0.15 | R = 4-Cl-C₆H₄ |

| Escherichia coli | 0.05 | R = 4-OMe-C₆H₄ |

| Pseudomonas aeruginosa | 7.8 | R = 3,4-(OMe)₂-C₆H₃ |

Mechanistically, the oxadiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as evidenced by molecular docking studies against S. aureus PBP2a (PDB ID: 1VQQ) .

Anti-Inflammatory and Antiparasitic Effects

-

Trypanosoma cruzi Inhibition: Derivatives showed IC₅₀ values of 3.6 µM against cruzain, a key protease in Chagas disease pathogenesis .

-

Anti-Malarial Activity: Piperidine-oxadiazole hybrids reduced Plasmodium falciparum growth by 89% at 10 µM, likely through interference with hemozoin formation .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Hepatic microsomal assays revealed that 4-trifluoromethyl-substituted derivatives retained 60% parent compound after 1 hour, compared to 41% for unsubstituted analogs .

In Vivo Performance

-

Oral Bioavailability: 22% in rat models, with a plasma half-life of 4.2 hours .

-

Acute Toxicity: No mortality observed at 100 mg/kg in mice over 14 days .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume